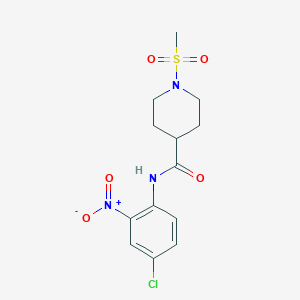

![molecular formula C12H15FN2OS B4621610 N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide

Descripción general

Descripción

N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide, commonly referred to as FPAC, is a chemical compound that has been extensively researched for its potential use in scientific applications. FPAC belongs to the class of thioamide compounds and is known for its diverse range of properties, including its ability to interact with biological systems.

Aplicaciones Científicas De Investigación

Applications in Metal Ion Extraction and Environmental Remediation

Metal Ion Extraction : Compounds with CO2-soluble pyridine derivatives have been designed and synthesized for use as chelating agents in metal ion extraction, particularly in supercritical CO2 (Sc-CO2) environments. These derivatives exhibit high solubility in Sc-CO2 and demonstrate good or moderate extraction efficiencies for several metal ions (Cu2+, Co2+, Zn2+, and Sr2+), which suggests potential applications for N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide in metal recovery and environmental remediation processes if it shares similar solubility and chelating properties (Chang et al., 2008).

Drug Discovery and Molecular Design

Cholesterol Absorption Inhibition : A study on the synthesis of compounds structurally related to this compound identified potential applications in the development of new cholesterol absorption inhibitors. This highlights the compound's relevance in pharmaceutical research, especially in exploring novel treatments for hypercholesterolemia and associated cardiovascular diseases (Guillon, Stiebing, & Robba, 2000).

Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles, structurally related to this compound, have shown potent antitumor properties in vitro and in vivo. The mechanism of action includes induction and biotransformation by cytochrome P450 1A1, suggesting potential research applications of this compound in cancer therapy if it exhibits similar bioactivity (Bradshaw et al., 2002).

Imaging and Diagnostic Applications

Fluorescence-Based Applications : The study of cyanine reactivity for optical imaging and drug delivery indicates that compounds exhibiting fluorescence can be crucial in biomedical research. If this compound or derivatives thereof have similar fluorescent properties, they could be valuable in developing new imaging agents or as part of drug delivery systems (Gorka, Nani, & Schnermann, 2018).

Novel Material Synthesis

Polyurethane Synthesis : The synthesis of novel biodegradable polyurethanes containing fluorinated aliphatic side chains explores the integration of fluorinated compounds into polymers to enhance their properties, such as chemical resistance and thermal stability. This suggests potential applications of this compound in material science, particularly in the development of advanced materials with specific properties (Su et al., 2017).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)carbamothioyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2OS/c1-2-3-4-11(16)15-12(17)14-10-7-5-9(13)6-8-10/h5-8H,2-4H2,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIYUQVYNZXQIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC(=S)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

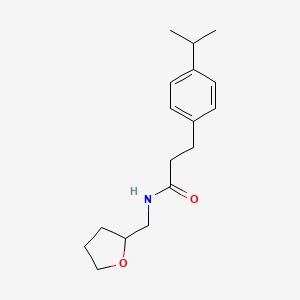

![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)

![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)

![6-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4621554.png)

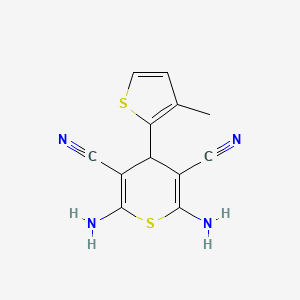

![2-[3-amino-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4621559.png)

![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)

![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

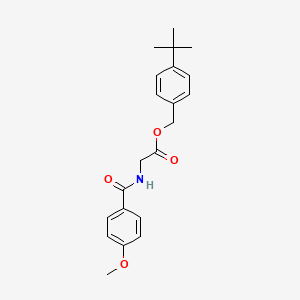

![N-[2-(3,4-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4621618.png)

![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)

![methyl 7-cyclopropyl-3-(4-methoxybenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4621650.png)